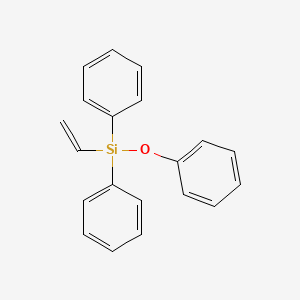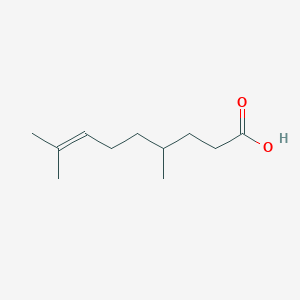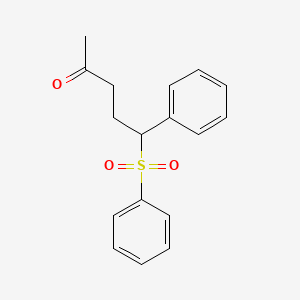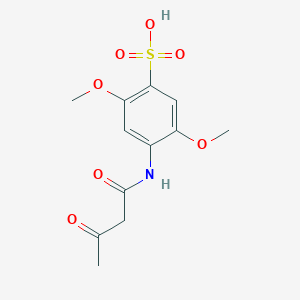
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine is an organic compound that features a piperidine ring attached to a 2,5-dimethylhexa-2,3,5-trien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine typically involves the reaction of piperidine with 2,5-dimethylhexa-2,3,5-triene under specific conditions. One common method involves the use of a base to deprotonate the piperidine, followed by nucleophilic addition to the triene compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Euglenophycin: An ichthyotoxic compound with a similar triene structure, known for its anticancer and herbicidal activity.
2,5-Dimethyl-1,5-hexadiene: A related compound with a similar hydrocarbon backbone, used in various chemical applications.
2,5-Dimethylhexane: A branched alkane with similar structural features, used in the aviation industry.
Uniqueness: 1-(2,5-Dimethylhexa-2,3,5-trien-1-yl)piperidine stands out due to its unique combination of a piperidine ring and a triene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63418-63-3 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
InChI |
InChI=1S/C13H21N/c1-12(2)7-8-13(3)11-14-9-5-4-6-10-14/h7H,1,4-6,9-11H2,2-3H3 |
Clave InChI |
YPXGOJYZTWTEGO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=C=C(C)CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)


![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate](/img/structure/B14514339.png)


![Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate](/img/structure/B14514376.png)
![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)

